Neutrophil defensin 3

Chemotaxis Immunomodulation Innate immunity

Neutrophil defensin 3, also designated human neutrophil peptide 3 (HNP-3) or alpha-defensin 3, is a 30-residue, cysteine-rich cationic antimicrobial peptide encoded by the DEFA3 gene at chromosomal locus 8p23.1. It belongs to the human alpha-defensin family and is stored in azurophilic granules of neutrophils, where HNP-1, HNP-2, and HNP-3 together constitute 30–50% of total granule protein.

Molecular Formula
Molecular Weight
Cat. No. B1578579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeutrophil defensin 3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neutrophil Defensin 3 (HNP-3/DEFA3) – Compound Overview for Scientific Procurement


Neutrophil defensin 3, also designated human neutrophil peptide 3 (HNP-3) or alpha-defensin 3, is a 30-residue, cysteine-rich cationic antimicrobial peptide encoded by the DEFA3 gene at chromosomal locus 8p23.1 [1]. It belongs to the human alpha-defensin family and is stored in azurophilic granules of neutrophils, where HNP-1, HNP-2, and HNP-3 together constitute 30–50% of total granule protein [2]. HNP-3 differs from the highly homologous HNP-1 by a single N-terminal residue (aspartic acid in HNP-3 versus alanine in HNP-1); HNP-2 lacks the N-terminal residue entirely [3]. This seemingly minimal sequence variation produces pronounced functional divergence across antibacterial, antifungal, chemotactic, and viral binding activities, making precise compound identity critical for reproducible research outcomes.

Why HNP-3 Cannot Be Substituted by HNP-1, HNP-2, or Other Alpha-Defensins in Experimental Protocols


The three human neutrophil peptides HNP-1, HNP-2, and HNP-3 are frequently treated as a functionally interchangeable mixture (HNP 1–3). However, purified HNP-3 exhibits a distinct functional profile that precludes simple substitution. HNP-3 is consistently less potent than HNP-1 and HNP-2 against gram-positive bacteria such as Staphylococcus aureus, and it completely lacks candidacidal activity against Candida albicans—a property retained by both HNP-1 and HNP-2 [1]. Furthermore, HNP-3 fails to chemoattract monocytes or T-cells, whereas HNP-1 and HNP-2 are active chemoattractants [2]. At the molecular level, the single N-terminal aspartic acid residue of HNP-3, versus alanine in HNP-1, shields apolar residues in the peptide interior, reducing membrane-perturbing potency [3]. Substituting HNP-1 or HNP-2 for HNP-3 in functional assays therefore introduces uncontrolled variables: altered antibacterial potency, gain of chemotactic activity, and gain of antifungal activity. Conversely, HNP-3's lower affinity for HIV-1 gp120 and CD4 relative to HNP-1 (Kd 52.8 vs. 23.2 nM for gp120; 34.9 vs. 12.9 nM for CD4) makes it a distinct tool for studying structure-activity relationships in viral entry inhibition [4]. These quantitative differences underscore why HNP-3 must be specified as a discrete catalog item rather than ordered as part of an undefined HNP mixture.

Quantitative Evidence: Where Neutrophil Defensin 3 (HNP-3) Differs from Closest Analogs


Evidence 1: HNP-3 Lacks Monocyte and T-Cell Chemotactic Activity — A Definitive Functional Divergence from HNP-1 and HNP-2

In a direct head-to-head comparison of purified human defensins, HNP-3 completely failed to induce monocyte chemotaxis, whereas HNP-1 elicited a peak chemotactic response of 49 ± 20% (mean ± SE, n = 9) relative to the positive control 10⁻⁸ M fMLP, and HNP-2 elicited 19 ± 10% (n = 11), both at optimal concentrations of 5 × 10⁻⁹ M [1]. In an independent study, purified HNP-1 and HNP-2 were potent chemoattractants for human T-cells, while HNP-3 was inactive [2]. This functional loss is attributed to the single N-terminal residue difference (Asp in HNP-3 vs. Ala in HNP-1), which alters the electrostatic surface potential and ligand-receptor interaction capability of the defensin dimer.

Chemotaxis Immunomodulation Innate immunity

Evidence 2: HNP-3 Is Devoid of Candidacidal Activity Against Candida albicans — Unlike HNP-1 and HNP-2

In a direct comparative study testing the in vitro susceptibility of Candida albicans to purified defensins, HNP-1 and HNP-2 killed C. albicans, but HNP-3 did not, despite differing from HNP-1 by only a single N-terminal amino acid (Asp vs. Ala) [1]. The loss of candidacidal activity in HNP-3 was absolute—no killing was observed under conditions where HNP-1 and HNP-2 were effective. This divergence was not attributable to differences in disulfide bonding (all three share identical cysteine connectivity) but to the altered N-terminal charge and consequent effects on membrane interaction geometry.

Antifungal Candida albicans Host defense

Evidence 3: Antibacterial Potency Ranking — HNP-3 Is Consistently Less Potent Than HNP-1 and HNP-2 Across Gram-Positive and Gram-Negative Panels

A comprehensive 96-well turbidimetric assay compared all six human α-defensins (HNP-1 through HNP-4, HD5, HD6) against a panel of gram-positive and gram-negative bacteria [1]. Against Staphylococcus aureus ATCC 25923, the vLD90 (virtual lethal dose for 90% killing) for HNP-3 was 52 ± 5.9 μg/mL, compared to 21 ± 0.8 μg/mL for HNP-1 and 18 ± 1.2 μg/mL for HNP-2—representing a 2.5- to 2.9-fold lower potency. Against Escherichia coli ATCC 8739, HNP-3 vLD90 was 61 ± 25 μg/mL, versus 14 ± 4.3 μg/mL for HNP-1 and 20 ± 7.3 μg/mL for HNP-2. The overall potency ranking against S. aureus was HNP2 > HNP1 > HNP3 > HNP4; against E. coli and E. aerogenes it was HNP4 > HNP2 > HNP1 = HNP3.

Antibacterial MIC/vLD Staphylococcus aureus Escherichia coli

Evidence 4: Differential HIV-1 gp120 and CD4 Binding Affinity — HNP-3 Binds 2.3- to 2.7-Fold Weaker Than HNP-1

Surface plasmon resonance studies comparing the binding of human α-defensins to recombinant HIV-1 envelope glycoprotein gp120 and soluble CD4 revealed that HNP-3 binds gp120 with a Kd of 52.8 nM and CD4 with a Kd of 34.9 nM, whereas HNP-1 binds gp120 with a Kd of 23.2 nM and CD4 with a Kd of 12.9 nM [1][2]. The overall Kd range across HNPs 1–3 for gp120 was 15.8–52.8 nM and for CD4 was 8.0–34.9 nM, with HNP-3 occupying the lowest-affinity position in both binding series. This 2.3-fold (gp120) and 2.7-fold (CD4) difference in binding affinity, although modest in magnitude, may translate into meaningful differences in antiviral potency at physiologically relevant defensin concentrations.

HIV-1 gp120 CD4 Viral entry inhibition

Evidence 5: DEFA3 Gene Copy Number Polymorphism — Approximately 10% of Individuals Lack DEFA3 Entirely, Creating Population-Level Expression Heterogeneity Absent for DEFA1

Analysis of 111 control individuals from the UK revealed extensive copy number variation (CNV) at the DEFA1/DEFA3 locus, with total gene copy number ranging from 4 to 11 per diploid genome. Critically, approximately 10% (11/111) of individuals completely lacked the DEFA3 gene, while DEFA1 was universally present [1]. Furthermore, DEFA3 mRNA is expressed approximately 6–7 times more per gene copy than DEFA1, indicating that transcriptional regulation further amplifies expression-level divergence between the two genes [2]. Lower DEFA1/DEFA3 total copy number has been independently associated with increased susceptibility to hospital-acquired infections in critically ill patients, establishing CNV at this locus as a clinically significant hereditary risk factor [3].

Copy number variation DEFA3 Genetic susceptibility Biomarker

Evidence 6: HSV-1 Neutralization Is Equivalent Across HNP-1, HNP-2, and HNP-3 — A Context Where HNP-3 Matches Comparator Performance

In studies of direct viral inactivation, purified HNP-2 and HNP-3 exhibited HSV-1-neutralizing activities approximately equal to that of HNP-1 [1]. Inactivation of HSV-1 by HNP-1 was time-, temperature-, and pH-dependent, and antiviral activity was abrogated by low temperature or prior reduction and alkylation of the defensin disulfide bonds. The equivalence of HNP-1, HNP-2, and HNP-3 in HSV-1 neutralization stands in marked contrast to their divergent antibacterial and antifungal activities, indicating that the structural features driving antiviral activity are conserved across the three isoforms despite the N-terminal sequence variation.

Antiviral HSV-1 Viral neutralization Herpes simplex

Optimized Application Scenarios for Neutrophil Defensin 3 (HNP-3) Based on Quantitative Differentiation Evidence


Scenario 1: Structure-Activity Relationship (SAR) Studies of Alpha-Defensin N-Terminal Residues

HNP-3 differs from HNP-1 by a single N-terminal residue (Asp vs. Ala), yet this sole difference abolishes candidacidal activity against C. albicans [1], eliminates monocyte and T-cell chemotactic activity [2], and reduces antibacterial potency 2- to 4-fold [3]. HNP-3 is therefore the indispensable 'natural mutant' for SAR studies designed to map specific biological functions to the N-terminal amino acid position. Researchers can compare HNP-3 directly with HNP-1 and HNP-2 to isolate the contribution of N-terminal charge and side-chain chemistry to membrane permeabilization, receptor binding, and immune cell recruitment.

Scenario 2: Negative Control for Chemotaxis and Leukocyte Recruitment Assays

Because HNP-3 completely lacks chemotactic activity for monocytes and T-cells while HNP-1 and HNP-2 are active chemoattractants [1][2], HNP-3 serves as an ideal negative control in defensin-mediated leukocyte migration experiments. This allows investigators to distinguish direct antimicrobial or cytotoxic effects from confounding chemotactic signals—a critical experimental design feature that cannot be achieved using HNP-1, HNP-2, or undefined HNP 1–3 mixtures.

Scenario 3: HIV-1 gp120/CD4 Binding Studies Requiring a Lower-Affinity Alpha-Defensin Probe

HNP-3 binds HIV-1 gp120 and CD4 with Kd values of 52.8 nM and 34.9 nM, respectively—2.3- to 2.7-fold weaker than HNP-1 [1]. This lower affinity makes HNP-3 useful for establishing affinity-activity correlations in viral entry inhibition assays. In competitive binding experiments or dose-response studies, HNP-3 provides a distinct data point on the affinity spectrum that HNP-1 (Kd 23.2/12.9 nM) or HNP-2 (Kd 15.8/8.0 nM) cannot replicate, enabling more robust pharmacodynamic modeling of defensin-gp120 interactions.

Scenario 4: Genetic Complementation Studies in DEFA3-Null Cellular Backgrounds

Given that approximately 10% of individuals lack the DEFA3 gene entirely [1] and that DEFA3 copy number variation is associated with differential susceptibility to hospital-acquired infections [2], purified HNP-3 peptide is essential for functional complementation experiments. Adding exogenous HNP-3 to neutrophils or epithelial cells derived from DEFA3-null donors enables researchers to determine whether HNP-3 deficiency contributes to altered antimicrobial or immunomodulatory phenotypes, and whether HNP-1 or HNP-2 can functionally compensate for the absence of HNP-3.

Quote Request

Request a Quote for Neutrophil defensin 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.